2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol
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Overview
Description
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol is a complex organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenol with a suitable amine and formaldehyde, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted benzoxazines, quinone derivatives, and reduced benzoxazine compounds.
Scientific Research Applications
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2H-2,4a-Methanonaphthalen-8(5H)-one: Shares structural similarities but differs in functional groups and reactivity.
2-Naphthalenemethanol: Similar in terms of the naphthalene core but has different substituents and properties.
2H-1-Benzopyran: Another related compound with a benzopyran ring structure.
Uniqueness
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol is unique due to its specific benzoxazine ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
137539-54-9 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(2,4,4a,5,8,8a-hexahydro-1H-3,1-benzoxazin-2-yl)phenol |
InChI |
InChI=1S/C14H17NO2/c16-13-8-4-2-6-11(13)14-15-12-7-3-1-5-10(12)9-17-14/h1-4,6,8,10,12,14-16H,5,7,9H2 |
InChI Key |
LBEQVSLCPDHYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1COC(N2)C3=CC=CC=C3O |
Origin of Product |
United States |
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